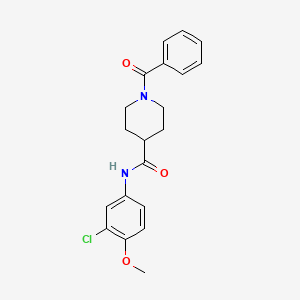
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide
Overview
Description
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation and cancer. By blocking the CB2 receptor, this compound can reduce inflammation and pain, and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activation of immune cells, such as macrophages and T cells, and inhibit the migration of cancer cells.
Advantages and Limitations for Lab Experiments
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the CB2 receptor and its well-established synthesis method. However, it also has some limitations, such as its low solubility in water and potential off-target effects.
Future Directions
There are several future directions for research on 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective CB2 receptor antagonists based on the structure of this compound. Another area of interest is the evaluation of this compound in clinical trials for various diseases, including inflammation, pain, and cancer. Additionally, the mechanism of action of this compound and its potential off-target effects need to be further elucidated.
Scientific Research Applications
1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies.
properties
IUPAC Name |
1-benzoyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-8-7-16(13-17(18)21)22-19(24)14-9-11-23(12-10-14)20(25)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCLNESBNHZGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3443384.png)
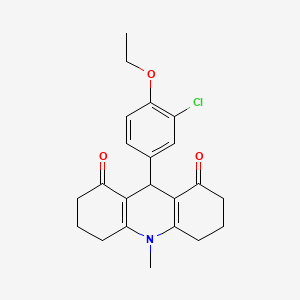
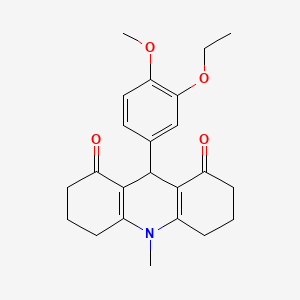
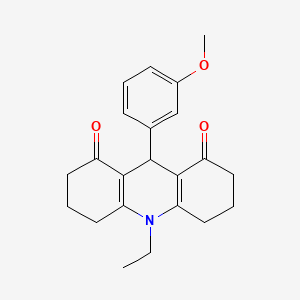
![2,2'-[[(2-methoxybenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3443417.png)
![2-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B3443425.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3443428.png)
![2-(2-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3443435.png)

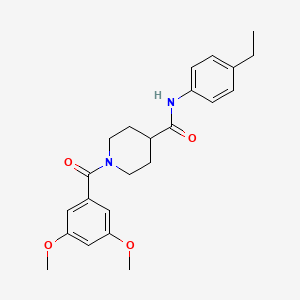
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443471.png)
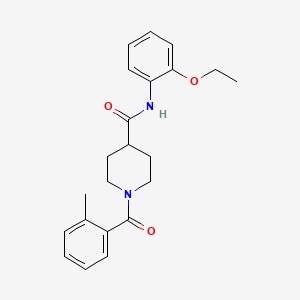

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B3443480.png)